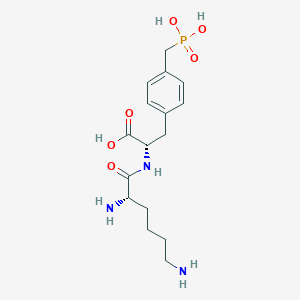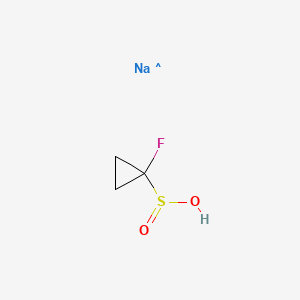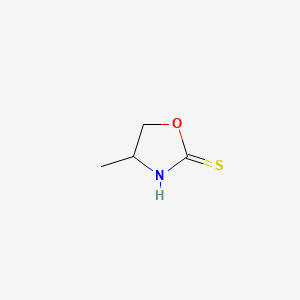![molecular formula C8H13N3O B13910185 4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxy group and the amine functionality makes it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with a suitable methoxy-substituted hydrazine derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium hydroxide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 5-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine.
Reduction: Formation of 5-methoxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine with an additional amine group.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-methoxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-methoxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the amine functionality allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-12-6-2-3-11-8(4-6)7(9)5-10-11/h5-6H,2-4,9H2,1H3 |
InChI Key |
VKAMXLFNNRFWPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN2C(=C(C=N2)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)


![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)


![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)


